GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)-

Descripción general

Descripción

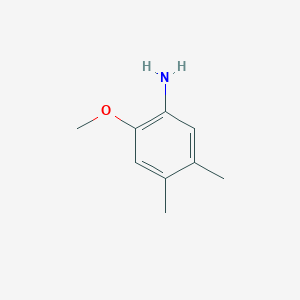

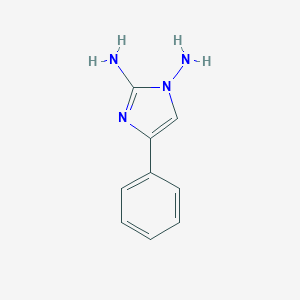

The compound "GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)-" is a pyrimidine derivative that is of interest due to its potential biological activity. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. Guanidine is a group derived from the compound guanidine, which is a strong organic base. The combination of these structures may lead to compounds with significant biological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the reaction of guanidine with 2-alken-1-ones to yield dihydropyrimidinimines, which upon dehydrogenation form 2-pyrimidinamines . Another method includes the tandem regioselective heterocyclization of 1,3-diynes with guanidine, followed by selective oxidation to produce carbonyl 2-amino-pyrimidines . These synthetic routes provide a way to introduce various substituents into the pyrimidine ring, which can significantly alter the chemical and biological properties of the resulting compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield a wide range of compounds. For instance, the introduction of guanidino groups at the 6-position of the pyrimidine ring leads to derivatives with potential biological interest . The molecular structure is crucial as it determines the compound's reactivity, coordination ability with metals, and potential interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including condensation, cycloaddition, and ene reactions, depending on the substituents and reaction conditions . These reactions can lead to the formation of complex structures such as guanines and pteridinones, which are important in the field of medicinal chemistry. The reactivity of these compounds is also influenced by the presence of electron-withdrawing or electron-donating groups on the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the introduction of guanidino groups can enhance the compound's ability to form chelates with metal ions such as Pd(II), Pt(II), and Rh(III) . These chelates have been characterized by various techniques, including analytical, magnetic, and spectral characterization, which provide insights into their structure and bonding . The coordination of the pyrimidine derivatives with metal ions suggests potential applications in the field of bioinorganic chemistry.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

Guanidine derivatives demonstrate significant therapeutic potential across various diseases due to their biological activities. Sa̧czewski and Balewski (2009) discuss the pharmacological properties and therapeutic uses of guanidine compounds, highlighting their importance in designing drugs for CNS disorders, anti-inflammatory agents, chemotherapeutic agents, and more (Sa̧czewski & Balewski, 2009). Rauf, Imtiaz-ud-Din, and Badshah (2014) further emphasize the role of guanidine derivatives in medicinal chemistry, showcasing their potential as neurodegenerative therapeutic options, among other applications (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Antimicrobial and Antifungal Applications

Guanidine-containing compounds are noted for their antimicrobial and antifungal properties. Baugh (2022) reviews the literature on antifungal agents containing guanidine groups, detailing their efficacy against human-relevant fungal pathogens (Baugh, 2022).

Synthesis and Chemical Properties

The synthesis and modification of guanidine derivatives are crucial for exploring their therapeutic and biological activities. Rosales-Hernández et al. (2022) discuss synthetic procedures for 2-guanidinobenzazoles, highlighting their potential in medicinal chemistry (Rosales-Hernández et al., 2022).

Environmental and Safety Considerations

The environmental impact and safety of guanidine compounds are also of concern. Qu (2020) highlights the need for attention to lung damage caused by guanidine disinfectants, emphasizing the importance of understanding their health implications (Qu, 2020).

Propiedades

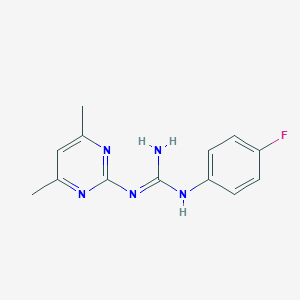

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOLTKGSYIFEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166823 | |

| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)- | |

CAS RN |

16018-65-8 | |

| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)